Gemcitabine hydrochloride

Catalog No.
S528793
CAS No.
122111-03-9
M.F
C9H11F2N3O4.HCI
M. Wt
299.66 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gemcitabine hydrochloride

CAS Number

122111-03-9

Product Name

Gemcitabine hydrochloride

IUPAC Name

4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride

Molecular Formula

C9H11F2N3O4.HCI

Molecular Weight

299.66 g/mol

InChI

InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6-,7-;/m1./s1

InChI Key

OKKDEIYWILRZIA-OSZBKLCCSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl

Synonyms

2',2'-DFDC, 2',2'-difluoro-2'-deoxycytidine, 2',2'-difluorodeoxycytidine, 2'-deoxy-2',2''-difluorocytidine-5'-O-monophosphate, 2'-deoxy-2'-difluorocytidine, dFdCyd, gemcitabine, gemcitabine hydrochloride, gemcitabine, (alpha-D-threo-pentofuranosyl)-isomer, gemcitabine, (beta-D-threo-pentafuranosyl)-isomer, gemcitabine, (D-threo-pentafuranosyl)-isomer, gemicitabine, Gemzar, LY 188011, LY-188011

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F.Cl

Mechanism of Action

Gemcitabine acts as an antimetabolite, mimicking the natural nucleoside deoxycytidine. Once incorporated into DNA during cell division, it disrupts DNA synthesis and replication, ultimately leading to cell death. Additionally, gemcitabine can inhibit DNA repair mechanisms, further enhancing its anti-tumor effects. Source: National Cancer Institute:

Applications in Cancer Research

Gemcitabine is approved for the treatment of various cancers, including:

  • Pancreatic cancer: Gemcitabine remains the first-line therapy for advanced pancreatic cancer, demonstrating improved survival rates compared to other options. Source: National Cancer Institute
  • Breast cancer: Gemcitabine is often used in combination with other chemotherapeutic agents for advanced or metastatic breast cancer. Source: American Cancer Society
  • Non-small cell lung cancer: Gemcitabine is used in combination with other drugs for specific types of non-small cell lung cancer. Source: National Cancer Institute:
  • Bladder cancer: Gemcitabine is used in combination with other therapies for advanced or metastatic bladder cancer. Source: American Cancer Society

Beyond its established applications, gemcitabine is actively investigated in clinical trials for various other malignancies, including:

  • Ovarian cancer
  • Esophageal cancer
  • Head and neck cancer
  • Lymphoma

These studies aim to evaluate the efficacy and safety of gemcitabine alone or in combination with other treatment modalities for these cancers.

Drug Delivery and Combination Therapies

Research efforts are ongoing to improve the delivery and efficacy of gemcitabine. This includes exploring:

  • Nanoparticle-based drug delivery systems: These systems aim to deliver gemcitabine directly to tumor cells, reducing systemic side effects. Source: National Institutes of Health:
  • Combination therapies with other chemotherapeutic agents or targeted therapies: Combining gemcitabine with other drugs can potentially enhance its anti-tumor activity and overcome resistance mechanisms. Source: National Cancer Institute:

Resistance Mechanisms

Research is also focused on understanding and overcoming resistance to gemcitabine treatment. This includes identifying genetic mutations that contribute to resistance and developing strategies to circumvent them. Source: National Cancer Institute:

UNII

U347PV74IL

Related CAS

95058-81-4
103882-84-4

GHS Hazard Statements

Aggregated GHS information provided by 59 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (10.17%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (27.12%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (13.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (32.2%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H340 (25.42%): May cause genetic defects [Danger Germ cell mutagenicity];
H360 (86.44%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (11.86%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

NCI Cancer Drugs

Drug: Gemcitabinehydrochloride
US Brand Name(s): Gemzar
FDA Approval: Yes
Gemcitabine hydrochloride is approved to be used alone or with other drugs to treat: Breast cancer that cannot be treated with or that did not respond to chemotherapy that included an anthracycline drug. It is used with paclitaxel as first-line therapy for cancer that has metastasized (spread to other parts of the body).
Non-small cell lung cancer that is locally advanced or metastatic and cannot be removed by surgery. It is used with cisplatin.
Ovarian cancer that is advanced and has relapsed at least 6 months after treatment with platinum chemotherapy. It is used with carboplatin.
Pancreatic cancer. It is used alone in patients whose disease is locally advanced or metastatic and who have been treated with fluorouracil.
Gemcitabine hydrochloride is also being studied in the treatment of other types of cancer.

Pharmacology

Gemcitabine Hydrochloride is the hydrochloride salt of an analogue of the antimetabolite nucleoside deoxycytidine with antineoplastic activity. Gemcitabine is converted intracellularly to the active metabolites difluorodeoxycytidine di- and triphosphate (dFdCDP, dFdCTP). dFdCDP inhibits ribonucleotide reductase, thereby decreasing the deoxynucleotide pool available for DNA synthesis; dFdCTP is incorporated into DNA, resulting in DNA strand termination and apoptosis.

MeSH Pharmacological Classification

Antimetabolites, Antineoplastic

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Ribonucleoside-diphosphate reductase [EC:1.17.4.1]
RRM1 [HSA:6240] [KO:K10807]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

122111-03-9
12211-03-9

Wikipedia

Gemcitabine hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-12

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